3-(4-Formyl-1h-pyrazol-3-yl)benzonitrile
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Overview
Description
3-(4-Formyl-1h-pyrazol-3-yl)benzonitrile is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a formyl group at the 4-position of the pyrazole ring and a benzonitrile group at the 3-position
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Similar compounds have been shown to disrupt the bacterial cell membrane . This disruption can inhibit the normal functioning of the cell, leading to its death.
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit antileishmanial and antimalarial activities , suggesting that they may interfere with the life cycle of these parasites.
Result of Action
Compounds with similar structures have been found to exhibit bactericidal effects onS. aureus and bacteriostatic effects on A. baumannii .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-1h-pyrazol-3-yl)benzonitrile typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 4-formylbenzonitrile with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Formyl-1h-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(4-carboxy-1H-pyrazol-5-yl)benzonitrile.
Reduction: 3-(4-hydroxymethyl-1H-pyrazol-5-yl)benzonitrile.
Substitution: Various amides, esters, and other derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Formyl-1h-pyrazol-3-yl)benzonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a phenyl group instead of a benzonitrile group.
2-chloro-4-(1H-pyrazol-3-yl)benzonitrile: Similar structure but with a chloro group instead of a formyl group.
Uniqueness
The combination of these functional groups provides a versatile scaffold for the development of new compounds with specific properties .
Properties
IUPAC Name |
3-(4-formyl-1H-pyrazol-5-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-5-8-2-1-3-9(4-8)11-10(7-15)6-13-14-11/h1-4,6-7H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPPVUIHSBMOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=NN2)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341890-26-3 |
Source
|
Record name | 3-(4-formyl-1H-pyrazol-3-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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